molecular formula C10H14N2O B179868 4-(aminomethyl)-N,N-dimethylbenzamide CAS No. 164648-76-4

4-(aminomethyl)-N,N-dimethylbenzamide

Cat. No.: B179868
CAS No.: 164648-76-4
M. Wt: 178.23 g/mol
InChI Key: FYWRKAATFPEAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O It consists of a benzene ring substituted with an aminomethyl group and a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with dimethylamine. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the dimethylamine group.

Another method involves the reduction of 4-(nitromethyl)benzoic acid to 4-(aminomethyl)benzoic acid, followed by the reaction with dimethylamine. The reduction step can be carried out using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-(aminomethyl)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aminomethyl group can interact with active sites of enzymes, while the benzamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)-N,N-diethylbenzamide
  • 4-(aminomethyl)-N,N-dimethylbenzylamine

Comparison

4-(aminomethyl)-N,N-dimethylbenzamide is unique due to the presence of both the aminomethyl and dimethylbenzamide groups. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the dimethyl groups can also influence the compound’s binding interactions and stability.

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRKAATFPEAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.